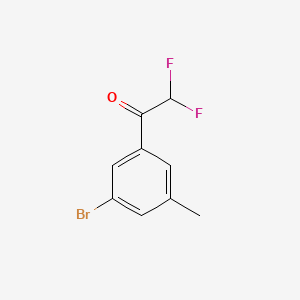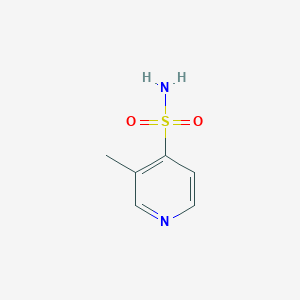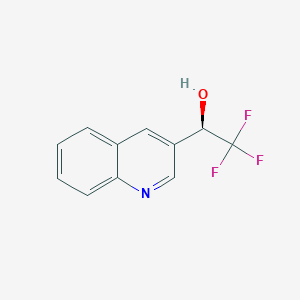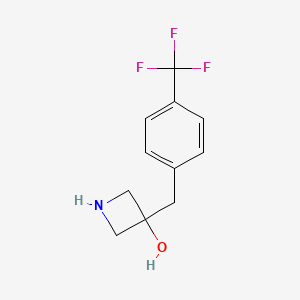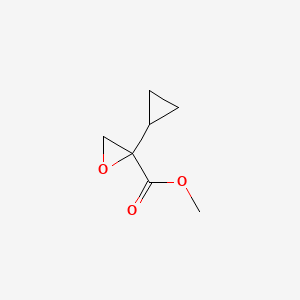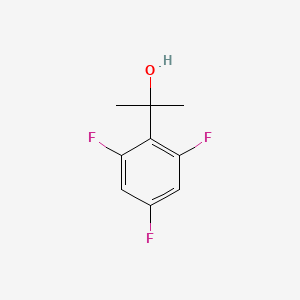
2-(2,4,6-Trifluorophenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trifluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propan-2-ol group. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)propan-2-ol typically involves the reaction of 2,4,6-trifluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trifluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of 2,4,6-trifluorobenzaldehyde using a palladium catalyst under high pressure and temperature. This method ensures a higher yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4,6-Trifluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 2-(2,4,6-Trifluorophenyl)propan-2-one.
Reduction: 2-(2,4,6-Trifluorophenyl)propan-2-amine.
Substitution: 2-(2,4,6-Trifluorophenyl)propan-2-yl chloride.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trifluorophenyl)propan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2,4,6-Trifluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-2,4,6-trifluorophenyl)propan-2-ol: This compound has a similar structure but with a chlorine atom instead of a hydrogen atom at the 3-position.
1-(2,3,6-Trifluorophenyl)propan-2-one: This compound differs by having a ketone group instead of a hydroxyl group.
Uniqueness
2-(2,4,6-Trifluorophenyl)propan-2-ol is unique due to its specific arrangement of fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C9H9F3O |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-(2,4,6-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H9F3O/c1-9(2,13)8-6(11)3-5(10)4-7(8)12/h3-4,13H,1-2H3 |
InChI-Schlüssel |
YPVBXAKREHLMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=C(C=C1F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


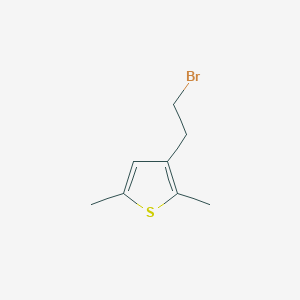
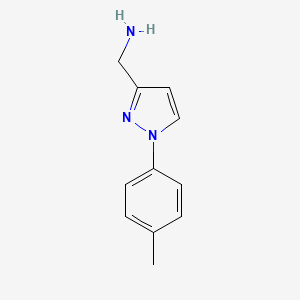
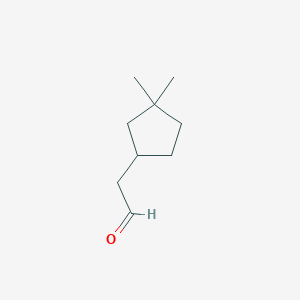
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
